molecular formula C18H14ClN3O2 B5588110 N-(3-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide

N-(3-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide

Cat. No. B5588110
M. Wt: 339.8 g/mol
InChI Key: BCNDFBAIWAEAHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"N-(3-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide" represents a compound with a potential interest in various fields of chemistry and materials science due to its unique structural features. Its synthesis, molecular structure, and properties might suggest applications in pharmaceuticals, agrochemicals, or materials science.

Synthesis Analysis

Synthesis of similar complex molecules often involves multi-step reactions, starting from simpler precursors. Techniques such as refluxing with specific reagents like potassium tert-butoxide or the use of catalysis, for example, with rare-earth metals, are common. The synthesis may include the formation of intermediates, which are then further reacted to achieve the final compound (Saeed et al., 2010).

Molecular Structure Analysis

Structural analysis, often employing X-ray crystallography, reveals the conformation and bonding within the molecule. For compounds similar to "N-(3-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide," intramolecular hydrogen bonds and the orientations of functional groups significantly influence the molecular geometry. The molecular structure is key to understanding the compound's reactivity and interaction with other molecules (Gowda et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of such compounds involves interactions at functional groups, including the amide and chlorophenyl segments. Reactions might include nucleophilic substitutions or the formation of hydrogen bonds, impacting the compound's physical and chemical behavior in different environments.

Physical Properties Analysis

The physical properties, such as melting point, solubility, and crystalline structure, are determined by the compound's molecular makeup. Techniques like DFT calculations and spectral analysis (IR, NMR, UV-Vis) provide insights into the vibrational frequencies, electronic properties, and molecular orbitals, contributing to a deeper understanding of the compound's physical characteristics (Demir et al., 2016).

properties

IUPAC Name

N-(3-chlorophenyl)-3-(6-methylpyridazin-3-yl)oxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2/c1-12-8-9-17(22-21-12)24-16-7-2-4-13(10-16)18(23)20-15-6-3-5-14(19)11-15/h2-11H,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNDFBAIWAEAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.